4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C5H4BrFN2·C2HF3O2 It is an organic compound that combines a pyridine ring substituted with bromine and fluorine atoms, and an amine group, with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another method includes the use of palladium-catalyzed homo-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets would depend on the context of its application, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the amine group.
5-Bromo-2-fluoropyridine: Another similar compound with different substitution patterns.
4-Bromo-3-fluoropyridin-2-amine: A closely related compound with a different substitution pattern.
Uniqueness
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid is unique due to the combination of bromine, fluorine, and amine functional groups on the pyridine ring, along with the presence of trifluoroacetic acid. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLBWOCLMPXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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